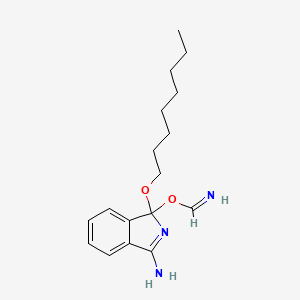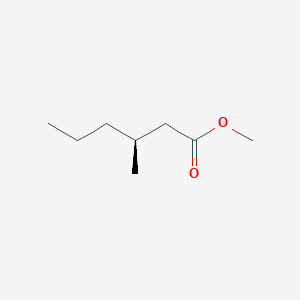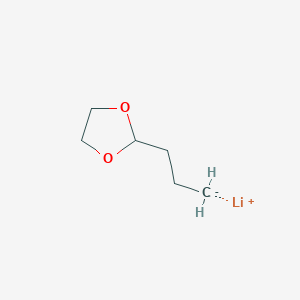
3-(1,3-Dioxolan-2-yl)-propyllithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)-propyllithium is an organolithium compound that features a 1,3-dioxolane ring attached to a propyl chain, which is further bonded to a lithium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-propyllithium typically involves the reaction of 3-(1,3-Dioxolan-2-yl)-propyl bromide with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-(1,3-Dioxolan-2-yl)-propyl bromide+2Li→this compound+LiBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)-propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of a base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkanes: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
科学的研究の応用
3-(1,3-Dioxolan-2-yl)-propyllithium is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the formation of complex organic molecules.
Material Science: In the synthesis of polymers and other advanced materials.
Pharmaceutical Research: For the development of new drug candidates.
Biological Studies: As a tool for modifying biomolecules.
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-propyllithium involves its role as a nucleophile. The lithium atom enhances the nucleophilicity of the propyl chain, allowing it to attack electrophilic centers in various substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The 1,3-dioxolane ring provides additional stability to the compound, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
3-(1,3-Dioxolan-2-yl)-propylmagnesium bromide: Another organometallic compound with similar reactivity.
3-(1,3-Dioxolan-2-yl)-propylsodium: Similar nucleophilic properties but different reactivity due to the sodium atom.
3-(1,3-Dioxolan-2-yl)-propylpotassium: Similar to the lithium compound but with different solubility and reactivity profiles.
Uniqueness
3-(1,3-Dioxolan-2-yl)-propyllithium is unique due to its high reactivity and stability provided by the 1,3-dioxolane ring. This makes it a valuable reagent in organic synthesis, offering advantages over other similar compounds in terms of selectivity and yield.
特性
CAS番号 |
129471-18-7 |
|---|---|
分子式 |
C6H11LiO2 |
分子量 |
122.1 g/mol |
IUPAC名 |
lithium;2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11O2.Li/c1-2-3-6-7-4-5-8-6;/h6H,1-5H2;/q-1;+1 |
InChIキー |
ZLXZYHIYJQXBNF-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


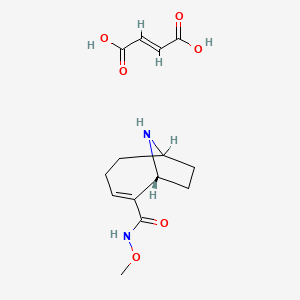
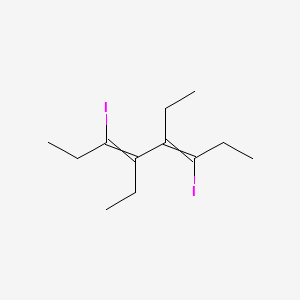
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

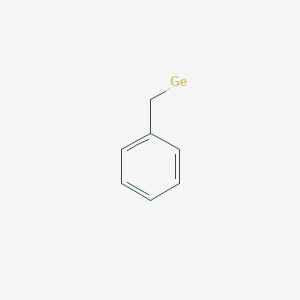
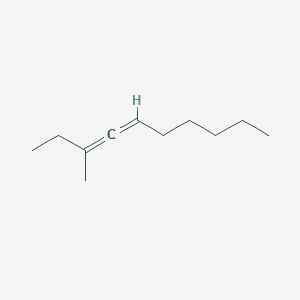

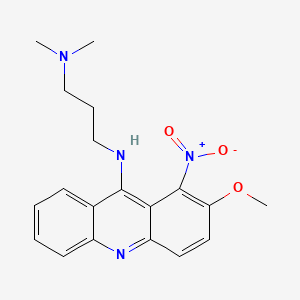
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
